![molecular formula C16H22N6S B6456942 2-cyclopropyl-4,5-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine CAS No. 2548976-15-2](/img/structure/B6456942.png)
2-cyclopropyl-4,5-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine
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Overview
Description
2-cyclopropyl-4,5-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine is a useful research compound. Its molecular formula is C16H22N6S and its molecular weight is 330.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.16266590 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-Cyclopropyl-4,5-dimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine is a compound that has garnered attention in drug discovery due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H24N6O
- Molecular Weight : 328.4121 g/mol
- CAS Number : 2549066-06-8
Anticancer Properties
Research indicates that derivatives of pyrimidine compounds often exhibit significant anticancer activity. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines. For instance, studies have reported that modifications in the pyrimidine structure can enhance cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with IC50 values ranging from 0.042 to 3.8 μM .
The mechanism through which this compound exerts its effects appears to be multifaceted:
- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : It is hypothesized that the compound may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
Structure Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrimidine derivatives. The presence of substituents like thiadiazole and piperazine has been linked to enhanced activity against specific targets:
- Thiadiazole Moiety : This group is known for its ability to interact with various biological targets, potentially enhancing the compound's anticancer properties.
- Piperazine Ring : Known for its role in improving solubility and bioavailability.
Summary of Biological Activities
Case Studies
-
Antitumor Efficacy Study :
A study evaluated a series of pyrimidine derivatives for their antitumor efficacy against a panel of cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity with some achieving significant inhibition at low concentrations . -
Enzyme Inhibition Research :
Another study focused on enzyme inhibitory activities where synthesized compounds were tested against acetylcholinesterase (AChE) and urease. The results indicated that certain modifications led to enhanced inhibitory effects, suggesting potential therapeutic applications in neurodegenerative diseases and infections .
Scientific Research Applications
Pharmacological Applications
One of the primary areas of interest for this compound is its pharmacological potential. The presence of the piperazine and thiadiazole moieties suggests that it may have significant bioactivity.
- Antidepressant Activity : Research indicates that compounds with similar structures can exhibit antidepressant-like effects. The piperazine ring is often associated with such activity due to its ability to interact with serotonin receptors .
- Anticancer Properties : Some studies have explored the potential of pyrimidine derivatives in cancer therapy. Compounds that inhibit specific kinases or pathways involved in tumor growth may lead to novel treatments .
Biochemical Pathway Inhibition
The compound is noted for its ability to inhibit certain enzymes involved in biochemical pathways. For instance, it has been identified as a potential inhibitor of p38 MAP kinase, which plays a crucial role in inflammatory responses and cellular stress . This inhibition could be leveraged for therapeutic strategies against inflammatory diseases.
Neuropharmacology
The interaction of this compound with neurotransmitter systems presents opportunities for neuropharmacological research. Its structural components suggest it might modulate neurotransmitter release or receptor activity, particularly in the context of anxiety and mood disorders .
Case Studies and Research Findings
Properties
IUPAC Name |
5-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6S/c1-10-11(2)17-14(13-4-5-13)19-15(10)21-6-8-22(9-7-21)16-18-12(3)20-23-16/h13H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWMZYKUZRRYOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NS3)C)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.